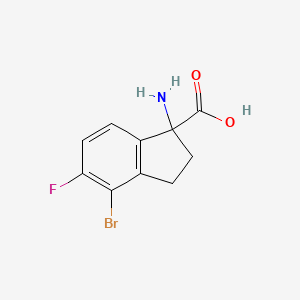

1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO2/c11-8-5-3-4-10(13,9(14)15)6(5)1-2-7(8)12/h1-2H,3-4,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRLIAXYVRQBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C(=C(C=C2)F)Br)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: The starting material, 2,3-dihydro-1H-indene-1-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium azide, potassium thiocyanate, and organometallic reagents.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Azido, thiocyanato, and other substituted derivatives.

Scientific Research Applications

1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino, bromo, and fluoro substituents may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs vary in substituent type, position, and functional groups, impacting physicochemical properties and applications. Below is a comparative analysis:

Substituted Indene Carboxylic Acids

Halogenated Indene Derivatives with Modified Functional Groups

Key Observations

- Electronic Effects : Bromo and fluoro substituents in the target compound create strong electron-withdrawing effects, enhancing acidity of the carboxylic acid group compared to methoxy or methyl analogs .

- Synthetic Utility : Ethyl ester derivatives (e.g., ) are common precursors for carboxylic acids, offering flexibility in protecting-group strategies .

Biological Activity

1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of indene derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrFNO₂ |

| Molecular Weight | 229.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various derivatives revealed moderate to good activity against bacterial and fungal strains, suggesting that this compound may possess similar properties due to its structural similarities with known antimicrobial agents .

Anti-inflammatory Effects

Compounds within the indene family have also shown anti-inflammatory effects in various models. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The presence of bromine and fluorine substituents in this compound may enhance its interaction with these targets.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.

- Signal Transduction Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.

Case Studies

Several studies have explored the biological activities of indene derivatives:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various indene derivatives against common pathogens. The results indicated that certain modifications at the indene core significantly enhanced antibacterial activity .

Study 2: Antitumor Properties

Research involving analogs of indene compounds demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize yields.

- Purify intermediates using column chromatography or recrystallization.

Basic: How is crystallographic data for this compound analyzed to confirm its structure?

Methodological Answer:

X-ray crystallography is the gold standard. Use the SHELX suite (e.g., SHELXL) for structure refinement:

Data Collection : Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Structure Solution : Employ direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .

Refinement : Refine positional and anisotropic displacement parameters iteratively. Validate geometric parameters (bond lengths, angles) against Cambridge Structural Database norms.

Validation : Check for residual electron density and ensure R-factors (e.g., R1 < 0.05) meet publication standards .

Q. Resolution Strategy :

- Perform parallel assays under identical conditions.

- Use selective inhibitors (e.g., D2 antagonist L-741,626) to isolate receptor contributions.

- Validate metabolic stability via LC-MS .

Advanced: How can computational methods guide the optimization of this compound’s selectivity for kinase targets like DDR1?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and DDR1’s ATP-binding pocket. Focus on residues critical for selectivity (e.g., Lys544, Glu672) .

Free Energy Perturbation (FEP) : Calculate binding free energy differences between DDR1 and off-target kinases (e.g., DDR2).

SAR Analysis : Modify substituents (e.g., bromo/fluoro groups) to enhance hydrophobic interactions or hydrogen bonding.

Q. Example Optimization Table :

| Derivative | DDR1 IC50 (nM) | Selectivity (DDR1/DDR2) |

|---|---|---|

| Parent | 14.9 | 12.5 |

| -CF3 | 8.2 | 28.7 |

Advanced: How should researchers address low yields in the bromination step of the synthesis?

Methodological Answer:

Low yields often result from:

Steric Hindrance : The 4-position bromination may compete with fluorination at the 5-position. Use directing groups (e.g., carbonyl) to enhance regioselectivity .

Side Reactions : Over-bromination or decomposition. Control temperature (0–5°C) and stoichiometry (1.1 eq Br2).

Workup Issues : Extract the product immediately to prevent acid-catalyzed degradation.

Case Study :

In a synthesis of 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, maintaining anhydrous conditions and slow reagent addition improved yields from 60% to 83% .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., Br and F splitting patterns).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydroindene core.

HRMS : Validate molecular formula (C10H8BrFNO2).

IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.